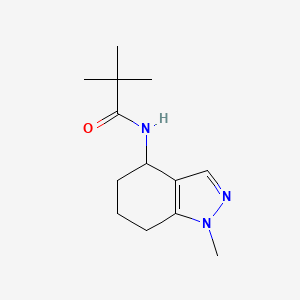
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide, also known as MTIP, is a synthetic compound that has been widely studied for its potential use in biomedical research. MTIP belongs to the class of indazole derivatives and has been shown to have a range of biological activities, including the ability to modulate the activity of certain proteins in the body.
Mecanismo De Acción
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The D3 receptor has been implicated in the regulation of reward-related behaviors, and its dysfunction has been linked to drug addiction and other neurological disorders. By blocking the activity of the D3 receptor, 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can modulate the activity of the dopamine system and potentially reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been found to reduce drug-seeking behavior and other addictive behaviors. 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. In addition, 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other neurological disorders. 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to the use of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in lab experiments. For example, 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, the effects of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide may be influenced by other factors such as the dose and route of administration.
Direcciones Futuras
There are several potential future directions for the study of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide. One area of research is the development of more potent and selective D3 receptor antagonists. Another direction is the investigation of the effects of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential use of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in the treatment of other neurological disorders such as depression and anxiety is an area of interest for future research. Finally, the development of new synthetic methods for the production of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide and related compounds may lead to the discovery of novel compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution and results in the formation of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide as a white crystalline solid. The purity of 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been extensively studied for its potential use in biomedical research. It has been shown to have a range of biological activities, including the ability to modulate the activity of certain proteins in the body. 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is a potential target for the treatment of drug addiction and other neurological disorders. 2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)12(17)15-10-6-5-7-11-9(10)8-14-16(11)4/h8,10H,5-7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMVSOYSVGJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
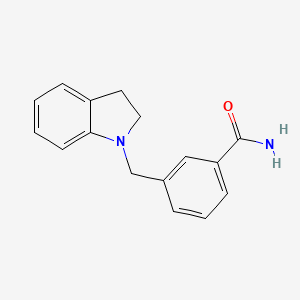
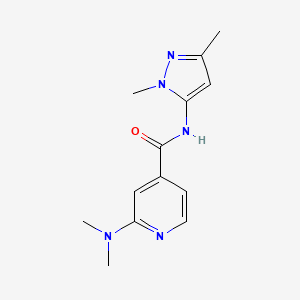
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
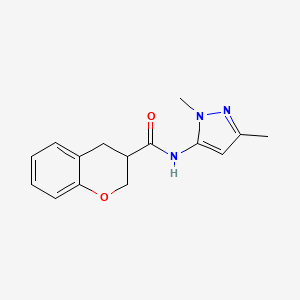
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

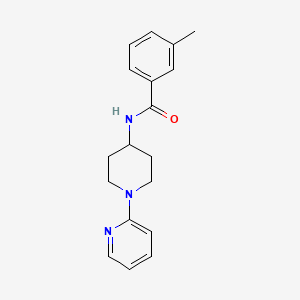
![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)